![molecular formula C7H4BrFN2 B1440856 2-Amino-4-bromo-6-fluorobenzonitrile CAS No. 1279865-14-3](/img/structure/B1440856.png)
2-Amino-4-bromo-6-fluorobenzonitrile
Overview
Description
“2-Amino-4-bromo-6-fluorobenzonitrile” is a chemical compound that is part of the aminobenzonitrile family . It contains an amino group and a cyano group attached to a benzene ring, which is also substituted with a bromine and a fluorine atom. It is used as a precursor for synthesising bicyclic heterocycles in medicinal chemistry research .
Molecular Structure Analysis
The molecular weight of “2-Amino-4-bromo-6-fluorobenzonitrile” is 215.02 . The InChI code for this compound is 1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2
.
Physical And Chemical Properties Analysis
“2-Amino-4-bromo-6-fluorobenzonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Scientific Research Applications
Synthesis of Quinazoline Derivatives
2-Amino-4-bromo-6-fluorobenzonitrile: is pivotal in synthesizing quinazoline derivatives . These derivatives are important due to their wide range of biological activities, including antimalarial and anticancer properties. Notable drugs such as Gefitinib, Lapatinib, Erlotinib, and Afatinib are synthesized using quinazoline frameworks, which are essential in treating various forms of cancer.
Medicinal Chemistry Intermediates
This compound serves as an intermediate in medicinal chemistry for the development of tacrine-related compounds . Tacrine is known for its application in Alzheimer’s disease treatment, indicating the significance of 2-Amino-4-bromo-6-fluorobenzonitrile in neurodegenerative disease research.
Antifolate and Antibacterial Agents
Researchers utilize 2-Amino-4-bromo-6-fluorobenzonitrile in creating antifolate and antibacterial quinazoline derivatives . Antifolates are crucial in chemotherapy as they inhibit the growth of cancer cells, while antibacterial agents help combat bacterial infections.
OLED Intermediates
The compound is used in the synthesis of intermediates for organic light-emitting diodes (OLEDs) . OLED technology is widely used in displays for smartphones, TVs, and monitors due to its superior color and contrast capabilities.
Liquid Crystal Synthesis
2-Amino-4-bromo-6-fluorobenzonitrile: is also employed in the preparation of liquid crystals . Liquid crystals are essential for the display industry, particularly in LCD technology, which is prevalent in digital watches, calculators, and television screens.
Heterocyclic Compound Synthesis
It is instrumental in the preparation of various heterocycles , which are compounds featuring atoms of at least two different elements as members of its rings. These heterocycles are fundamental structures in many pharmaceuticals and are also used in the development of new materials.
Safety And Hazards
“2-Amino-4-bromo-6-fluorobenzonitrile” is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
2-amino-4-bromo-6-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQCEWVIFALFRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C#N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-bromo-6-fluorobenzonitrile |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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